molecular formula C13H16N2O3 B6267858 rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide CAS No. 1557085-73-0

rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Cat. No. B6267858
CAS RN: 1557085-73-0
M. Wt: 248.3
InChI Key:
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Description

Rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, or RAC-MPC, is a synthetic molecule that has been studied for its potential applications in a variety of fields. RAC-MPC has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments.

Scientific Research Applications

RAC-MPC has been used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and the advantages and limitations for lab experiments. It has been used as a model compound for studying the effects of synthetic molecules on biological systems. It has also been used as a tool for understanding the role of small molecules in enzyme catalysis and protein-ligand interactions.

Mechanism of Action

The mechanism of action of RAC-MPC is not yet fully understood. However, studies have suggested that it may act as an inhibitor of the enzyme phosphodiesterase-4 (PDE-4). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), which is a key regulator of several cellular processes. Inhibition of PDE-4 by RAC-MPC may lead to an increase in cAMP levels, which could potentially lead to a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of RAC-MPC are not yet fully understood. However, studies have suggested that it may be involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Additionally, RAC-MPC has been shown to have anti-inflammatory and anti-oxidant effects in vitro.

Advantages and Limitations for Lab Experiments

RAC-MPC has several advantages for use in lab experiments. It is readily available and can be synthesized in a high yield. Additionally, it is stable under a variety of conditions and has been shown to be non-toxic to cells. However, the effects of RAC-MPC on biological systems are not yet fully understood, and further research is needed to elucidate its mechanism of action and potential applications.

Future Directions

There are several potential future directions for research on RAC-MPC. Further studies are needed to elucidate its mechanism of action and the biochemical and physiological effects of its inhibition of PDE-4. Additionally, further research is needed to investigate the potential therapeutic applications of RAC-MPC, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, studies are needed to investigate the potential toxicity of RAC-MPC and to determine the optimal dosage and administration route for its use in humans or animals.

Synthesis Methods

RAC-MPC is synthesized by the reaction of 3-methoxy-2-methyl-5-oxopyrrolidine-3-carboxylic acid with 2-methoxy-phenyl-1-methyl-pyrrolidin-2-one in the presence of a base catalyst. The reaction proceeds under mild conditions and yields RAC-MPC as the major product. The reaction is reported to be high yielding and has been used in a variety of synthetic processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves the reaction of 4-methoxybenzaldehyde with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the corresponding amine. This amine is then reacted with ethyl acetoacetate to form the desired pyrrolidine-3-carboxamide.", "Starting Materials": [ "4-methoxybenzaldehyde", "methylamine", "sodium borohydride", "ethyl acetoacetate" ], "Reaction": [ "4-methoxybenzaldehyde is reacted with methylamine in ethanol to form the corresponding imine.", "The imine is then reduced with sodium borohydride in methanol to give the corresponding amine.", "The amine is then reacted with ethyl acetoacetate in ethanol in the presence of acetic acid to form the desired pyrrolidine-3-carboxamide.", "The resulting product is then racemized to form rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide." ] }

CAS RN

1557085-73-0

Product Name

rac-(2R,3R)-2-(4-methoxyphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide

Molecular Formula

C13H16N2O3

Molecular Weight

248.3

Purity

95

Origin of Product

United States

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